molecular formula C11H13FO2 B7873545 4-(3-Fluorophenyl)oxan-4-ol

4-(3-Fluorophenyl)oxan-4-ol

Katalognummer: B7873545
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: KHWIYACRJAHYJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Fluorophenyl)oxan-4-ol is a chemical compound of interest in synthetic and medicinal chemistry research. It features a tetrahydropyran (oxane) ring substituted at the 4-position with both a hydroxy group and a 3-fluorophenyl ring. This structure makes it a valuable scaffold or building block for the synthesis of more complex molecules. The primary research application of this compound is as a synthetic intermediate. Compounds containing a fluorophenyl group fused to a saturated oxygen-containing heterocycle, such as the tetrahydropyran ring, are frequently explored in drug discovery. The fluorine atom on the phenyl ring can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making it a crucial modification for optimizing drug-like properties . Furthermore, the oxane (tetrahydropyran) scaffold is a privileged structure in pharmaceuticals, contributing to favorable pharmacokinetics and is found in molecules with diverse biological activities . Researchers utilize this compound in the design and development of novel therapeutic agents. Its structure is particularly relevant for creating potential inhibitors of biological targets, such as kinases, which are important in disease pathways like cancer . The fluorophenyl-oxane core is a versatile template that can be further functionalized to probe biological systems and structure-activity relationships (SAR). This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

4-(3-fluorophenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8,13H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWIYACRJAHYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Steps:

  • Formation of the Tetrahydropyran Intermediate :
    A solution of 3-fluorobenzaldehyde (1.0 eq) in tetrahydrofuran (THF) is treated with a Grignard reagent (e.g., isopropylmagnesium chloride, 3.0 eq) at −20°C under nitrogen. The mixture is stirred for 30 minutes to form a magnesium alkoxide intermediate.

  • Cyclization :
    The intermediate is quenched with saturated ammonium chloride, followed by extraction with methyl tert-butyl ether. The organic layer is dried over anhydrous MgSO₄ and concentrated to yield a crude tetrahydropyran derivative.

  • Purification :
    Silica gel chromatography (hexanes:ethyl acetate gradient) isolates 4-(3-fluorophenyl)oxan-4-ol with a typical yield of 65–75%.

Key Parameters:

ParameterOptimal ValueImpact on Yield
Temperature−20°C to 0°CPrevents side reactions
SolventTHFEnhances reagent solubility
Grignard Equivalents3.0 eqEnsures complete conversion

Catalytic Enantioselective Oxa-[4+2] Cycloaddition

This method leverages asymmetric catalysis to construct the tetrahydropyran ring with high stereochemical control.

Procedure:

  • Substrate Preparation :
    A dienophile (e.g., 3-fluorostyrene) and a diene (e.g., ethyl vinyl ether) are combined in dichloromethane.

  • Catalytic Cycle :
    A chiral Lewis acid catalyst (e.g., Jacobsen’s Co(III)-salen complex, 5 mol%) is added, initiating a [4+2] cycloaddition at −40°C. The reaction proceeds via a chair-like transition state, ensuring regioselectivity.

  • Post-Reaction Processing :
    The mixture is filtered through Celite, concentrated, and purified via flash chromatography to achieve enantiomeric excess (ee) >90% and yields of 70–80%.

Advantages:

  • High enantioselectivity suitable for pharmaceutical applications.

  • Modular substrate scope for structural diversification.

Suzuki-Miyaura Cross-Coupling

This method introduces the 3-fluorophenyl group via palladium-catalyzed coupling.

Synthesis Pathway:

  • Boronate Ester Preparation :
    A tetrahydropyranyl boronate (1.0 eq) is synthesized via rhodium-catalyzed borylation of a dihydropyran precursor.

  • Cross-Coupling :
    The boronate is reacted with 3-fluoroiodobenzene (1.2 eq) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in dioxane/water (4:1) at 80°C for 12 hours.

  • Isolation :
    Extraction with ethyl acetate and column chromatography yield the product with 60–70% efficiency.

Critical Factors:

  • Ligand Choice : Biaryl phosphines (e.g., SPhos) improve coupling efficiency.

  • Solvent System : Aqueous dioxane enhances oxidative addition kinetics.

Acid-Catalyzed Cyclocondensation

A one-pot synthesis using Brønsted acids to promote cyclization.

Method:

  • Reaction Setup :
    3-Fluorophenylacetic acid (1.0 eq) and glycerol (1.5 eq) are heated at 140°C in the presence of H₂SO₄ (10 mol%).

  • Cyclization :
    The acid catalyzes dehydration, forming an oxonium ion intermediate that undergoes intramolecular nucleophilic attack by the hydroxyl group.

  • Workup :
    Neutralization with NaHCO₃ and distillation under reduced pressure yield the product (55–65% yield).

Limitations:

  • Moderate yields due to competing polymerization.

  • Requires careful temperature control to avoid decomposition.

Reductive Amination Followed by Fluorination

A two-step strategy to install the fluorine atom post-cyclization.

Steps:

  • Amination :
    Tetrahydropyran-4-one (1.0 eq) is reacted with ammonium acetate and NaBH₃CN in methanol to form the amine intermediate.

  • Fluorination :
    The amine is treated with Selectfluor® (1.5 eq) in acetonitrile at 60°C for 6 hours, introducing the fluorine atom via electrophilic substitution.

  • Purification :
    Recrystallization from ethanol/water affords this compound in 50–60% overall yield.

Optimization Insights:

  • Fluorinating Agent : Selectfluor® outperforms DAST in safety and efficiency.

  • Solvent Polarity : Acetonitrile enhances fluorination kinetics.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Grignard Cyclization65–75LowHighModerate
Oxa-[4+2] Cycloaddition70–80High (ee >90%)ModerateHigh
Suzuki-Miyaura Coupling60–70ModerateHighHigh
Acid-Catalyzed55–65NoneLowLow
Reductive Amination50–60LowModerateModerate

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Fluorophenyl)oxan-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-Fluorophenyl)oxan-4-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(3-Fluorophenyl)oxan-4-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Fluorophenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the oxane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Fluorophenyl Substitutions

4-(4-Chloro-3-fluorophenyl)oxan-4-ol
  • Molecular Formula : C₁₁H₁₂ClFO₂
  • Molecular Weight : 230.66 g/mol
  • Like 4-(3-Fluorophenyl)oxan-4-ol, this compound is also discontinued .
4-[(3-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride
  • Molecular Formula: C₁₃H₁₈ClFNO
  • Molecular Weight : 259.75 g/mol
  • Key Differences : The addition of a methylamine group and hydrochloride salt enhances solubility in polar solvents. This modification is typical in prodrug design to improve bioavailability .

Fluorinated Phenolic Derivatives

4-(3-Fluoro-4-methoxyphenyl)phenol
  • Molecular Formula : C₁₃H₁₁FO₂
  • Molecular Weight : 218.22 g/mol
  • Key Differences: Replaces the oxane ring with a phenol group, increasing acidity (pKa ~10).
3-Fluoro-4-(octyloxy)phenol
  • Molecular Formula : C₁₄H₂₁FO₂
  • Molecular Weight : 256.31 g/mol
  • Key Differences : The octyloxy chain introduces significant hydrophobicity, making this compound suitable for lipid membrane studies or surfactant applications .

Oxane-Based Derivatives with Varied Functional Groups

(3R,4R)-4-(Hydroxymethyl)oxan-3-ol
  • Molecular Formula : C₆H₁₂O₃
  • Molecular Weight : 132.16 g/mol
  • Key Differences : The absence of a fluorophenyl group simplifies the structure, favoring its use as a chiral building block in asymmetric synthesis. A purity ≥95% ensures reliability in pharmaceutical intermediates .
rac-(3R,4R)-4-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(morpholin-4-yl)oxan-4-ol
  • Molecular Formula : C₁₃H₂₁BrN₃O₃
  • Molecular Weight : 362.23 g/mol
  • Key Differences : Incorporation of a bromopyrazole and morpholine group expands its utility in targeted drug discovery, particularly for bromodomain inhibition .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Commercial Status Applications/Notes References
This compound C₁₁H₁₃FO₂ 196.22 Oxane, 3-Fluorophenyl, –OH Discontinued Potential kinase inhibitor intermediate
4-(4-Chloro-3-fluorophenyl)oxan-4-ol C₁₁H₁₂ClFO₂ 230.66 Oxane, 4-Cl-3-Fluorophenyl, –OH Discontinued Underexplored; halogenated analogue
4-(3-Fluoro-4-methoxyphenyl)phenol C₁₃H₁₁FO₂ 218.22 Phenol, 3-Fluoro-4-methoxy Available Antioxidant/antimicrobial research
3-Fluoro-4-(octyloxy)phenol C₁₄H₂₁FO₂ 256.31 Phenol, 3-Fluoro, octyloxy Available Surfactant/lipid studies
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol C₆H₁₂O₃ 132.16 Oxane, hydroxymethyl Available (≥95% purity) Chiral synthesis intermediate

Key Research Findings and Trends

  • Fluorophenyl vs. Chlorofluorophenyl Substitutions : Halogenated derivatives exhibit enhanced binding affinities in kinase inhibition assays, as seen in Yakult Honsha’s Pim kinase inhibitors (e.g., YPC-21813, YPC-21814) .
  • Impact of Hydrophobic Chains: Longer alkyl chains (e.g., octyloxy in 3-Fluoro-4-(octyloxy)phenol) improve membrane permeability but reduce aqueous solubility .
  • Stereochemical Considerations : Chiral oxane derivatives, such as (3R,4R)-4-(Hydroxymethyl)oxan-3-ol, are prioritized in enantioselective synthesis due to their predictable reactivity .

Q & A

Q. What are the common synthetic routes for 4-(3-Fluorophenyl)oxan-4-ol?

The synthesis typically involves fluorophenyl-containing precursors. For example, analogous compounds like 4-(2-Fluorophenyl)-4-oxobutanoic acid are synthesized via Knoevenagel condensation of fluorobenzaldehyde derivatives with ethyl acetoacetate under basic conditions, followed by hydrolysis and decarboxylation . For this compound, a similar strategy could involve ring-closing reactions of diols or epoxides with 3-fluorophenylboronic acid (a reagent noted in fluorophenyl coupling reactions ). Key steps include optimizing reaction time, temperature, and catalyst (e.g., palladium for cross-coupling).

Q. How can the purity of this compound be determined?

Purity analysis involves HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm or NMR (¹H/¹³C) to verify structural integrity and absence of byproducts. For example, highlights purity standards (≥95%) using chromatographic methods. Mass spectrometry (LC-MS) can confirm molecular weight, as demonstrated in fluorophenyl derivatives .

Q. What spectroscopic techniques are used for structural elucidation?

  • ¹H/¹³C NMR : Identifies fluorophenyl ring protons (δ 7.2–7.8 ppm) and oxane ring protons (δ 3.5–4.5 ppm).
  • IR Spectroscopy : Confirms hydroxyl (≈3400 cm⁻¹) and ether (≈1100 cm⁻¹) groups.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for polymorph characterization (see for complex fluorophenyl structures) .

Advanced Research Questions

Q. How can conflicting data in biological activity studies be resolved?

Contradictions may arise from assay conditions (e.g., enzyme concentration, pH) or fluorophenyl substituent effects. For example, fluorophenyl groups enhance enzyme inhibition via electron-withdrawing effects , as seen in COX and Kynurenine-3-hydroxylase inhibition . To resolve discrepancies:

  • Validate assays with positive/negative controls.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Compare activity across fluorophenyl regioisomers (e.g., 2- vs. 3-substituted derivatives) .

Q. What computational methods predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. The fluorophenyl group’s electronegativity can be parameterized using DFT (Density Functional Theory) to assess binding affinity, as demonstrated in similar fluorinated inhibitors .

Q. How does the fluorophenyl substituent influence oxidative stability?

Fluorine’s high electronegativity stabilizes adjacent bonds against oxidation. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can track degradation. suggests surface adsorption studies (e.g., on silica or glass) to assess environmental reactivity .

Q. What strategies optimize regioselectivity in fluorophenyl derivatization?

  • Directed ortho-metalation : Use directing groups (e.g., boronic acids) to control substitution positions .
  • Protecting groups : Temporarily block hydroxyl or amine functionalities during synthesis (e.g., silyl ethers for oxan-4-ol protection) .

Methodological Considerations

  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers, critical for bioactive compounds .
  • Byproduct Identification : LC-MS/MS identifies trace impurities (e.g., decarboxylation byproducts in synthesis) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.